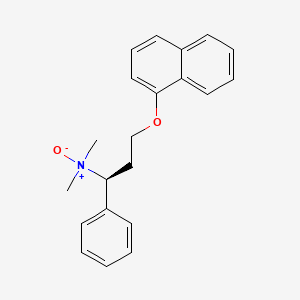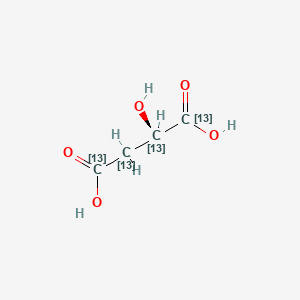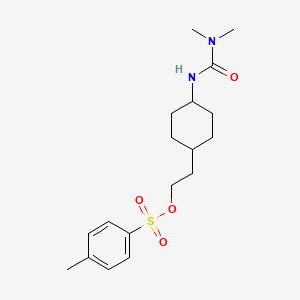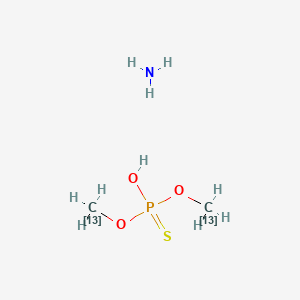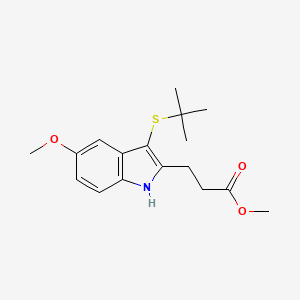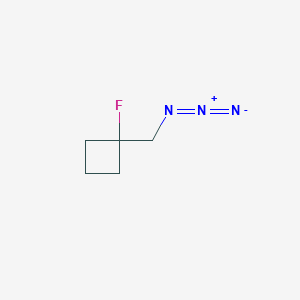
1-(Azidomethyl)-1-fluorocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azidomethyl)-1-fluorocyclobutane is an organic compound characterized by the presence of an azido group (-N3) and a fluorine atom attached to a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-1-fluorocyclobutane typically involves the introduction of the azido group and the fluorine atom onto the cyclobutane ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halomethylcyclobutane, is treated with sodium azide (NaN3) to introduce the azido group. The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potentially hazardous nature of azides and fluorinating agents.
化学反应分析
Types of Reactions: 1-(Azidomethyl)-1-fluorocyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), amines, thiols.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutanes with various functional groups.
Reduction: 1-(Aminomethyl)-1-fluorocyclobutane.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
1-(Azidomethyl)-1-fluorocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 1-(Azidomethyl)-1-fluorocyclobutane depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. The fluorine atom can influence the reactivity and stability of the compound by affecting the electronic properties of the cyclobutane ring .
相似化合物的比较
1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group but differs in the ring structure.
1-(Azidoethyl)-5H-tetrazole: Contains an azido group and an ethyl chain instead of a cyclobutane ring.
1-(Azidopropyl)-5H-tetrazole: Similar to 1-(Azidomethyl)-1-fluorocyclobutane but with a propyl chain.
Uniqueness: this compound is unique due to the combination of the azido group and the fluorine atom on a cyclobutane ring. This unique structure imparts distinct reactivity and stability, making it valuable for specific applications in synthetic chemistry and materials science.
属性
分子式 |
C5H8FN3 |
|---|---|
分子量 |
129.14 g/mol |
IUPAC 名称 |
1-(azidomethyl)-1-fluorocyclobutane |
InChI |
InChI=1S/C5H8FN3/c6-5(2-1-3-5)4-8-9-7/h1-4H2 |
InChI 键 |
DTIDTOWDVDFNAR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN=[N+]=[N-])F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13436859.png)
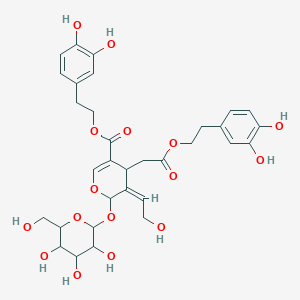
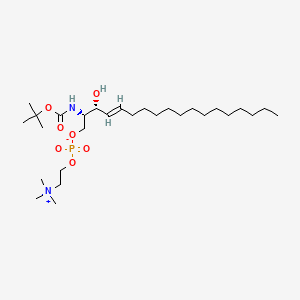
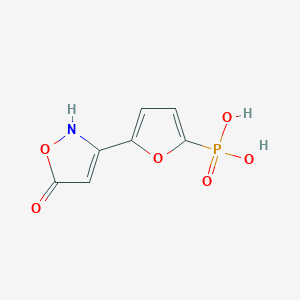
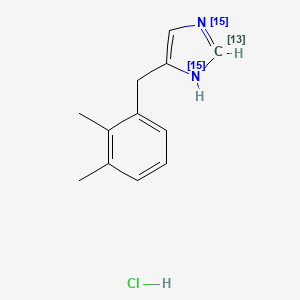
![5-Cyclopropyl-10-(1-piperidinyl)-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B13436887.png)

